4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Medicinal Chemistry Physicochemical Property Optimization Drug Design

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1) is a trifluoromethylated pyridine-3-carbonitrile derivative with the molecular formula C₇H₄F₃N₃ and a molecular weight of 187.12 g/mol. It features a 4-amino group, a 6-trifluoromethyl substituent, and a 3-carbonitrile moiety on the pyridine ring.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
CAS No. 1805396-59-1
Cat. No. B1381761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
CAS1805396-59-1
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(F)(F)F)C#N)N
InChIInChI=1S/C7H4F3N3/c8-7(9,10)6-1-5(12)4(2-11)3-13-6/h1,3H,(H2,12,13)
InChIKeyBZLXCUKNOCOMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1) – A High-Purity Trifluoromethylpyridine Building Block for Kinase-Targeted Research and Agrochemical Development


4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1) is a trifluoromethylated pyridine-3-carbonitrile derivative with the molecular formula C₇H₄F₃N₃ and a molecular weight of 187.12 g/mol. It features a 4-amino group, a 6-trifluoromethyl substituent, and a 3-carbonitrile moiety on the pyridine ring. This compound is primarily employed as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, as well as in agrochemical research for the development of herbicides and fungicides [1]. Commercially, it is available from multiple vendors in purities typically ≥95%, with batch-specific QC documentation (e.g., NMR, HPLC) .

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1) – Why In-Class Substitution Fails: The Critical Role of Orthogonal Functional Group Synergy


Simple replacement of 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile with structurally similar pyridine-3-carbonitriles or trifluoromethylpyridines is not feasible for applications requiring precise control over electronic distribution, hydrogen-bonding capacity, and metabolic stability. The concurrent presence of the 4-amino group (H-bond donor/acceptor), the 6-trifluoromethyl group (strong electron-withdrawing, lipophilic), and the 3-carbonitrile (linear, polar) creates a unique molecular topology and electronic environment that is absent in analogs lacking one or more of these features [1][2]. For instance, the 4-amino group is essential for subsequent functionalization via diazotization, amide coupling, or N-alkylation, while the 6-CF₃ group imparts metabolic robustness and influences the pKa of the pyridine nitrogen. The quantitative evidence below demonstrates precisely why this compound cannot be interchanged with its closest in-class comparators without altering critical physicochemical and performance parameters.

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1) – Head-to-Head Quantitative Differentiation Data for Informed Procurement


Physicochemical Differentiation: Enhanced Polarity and Hydrogen-Bonding Capacity vs. 6-(Trifluoromethyl)nicotinonitrile

Compared to 6-(trifluoromethyl)nicotinonitrile (CAS 216431-85-5), 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile exhibits a significantly higher topological polar surface area (TPSA) and an additional hydrogen bond donor, directly impacting its solubility and permeability profile. The target compound has a TPSA of 62.7 Ų, one H-bond donor, and six H-bond acceptors, whereas the comparator has a TPSA of 36.7 Ų, zero H-bond donors, and five H-bond acceptors [1][2]. The XLogP3-AA value is similar (1.4 vs. 1.5), indicating comparable lipophilicity, but the increased polarity of the target compound is expected to enhance aqueous solubility while maintaining the ability to cross biological membranes via passive diffusion [1][2].

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Metabolic Stability Advantage of Trifluoromethyl over Methyl: A Class-Level Inference for CYP450-Mediated Oxidation

Replacement of the 6-trifluoromethyl group in the target compound with a 6-methyl group, as in 4-amino-6-methylpyridine-3-carbonitrile (CAS 886371-97-7), is predicted to significantly reduce metabolic stability. The trifluoromethyl group is well-established in medicinal chemistry as a metabolically stable bioisostere for methyl groups, as it resists oxidative metabolism by cytochrome P450 enzymes due to the strength of the C–F bond [1]. The molecular weight increases from 133.15 g/mol for the methyl analog to 187.12 g/mol for the target compound, reflecting the substitution of three hydrogen atoms with fluorine . While direct in vitro microsomal stability data for this specific pair are not available, class-level inference from numerous drug discovery programs confirms that CF₃-for-CH₃ substitution consistently improves metabolic half-life in hepatic microsome assays, often by 2- to 10-fold [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Versatility: The 4-Amino Group Enables Regioselective Functionalization Unavailable in Des-Amino Analogs

The presence of the 4-amino group in the target compound confers a critical synthetic advantage over 6-(trifluoromethyl)nicotinonitrile, which lacks this handle. The 4-amino group can undergo diazotization to introduce halogens, hydroxyl groups, or other nucleophiles; it can be acylated or alkylated to form amides or secondary amines; and it can be converted to a leaving group for nucleophilic aromatic substitution [1]. This regioselective functionalization is not possible with the des-amino analog, which is limited to reactions at the nitrile or pyridine nitrogen. The target compound thus serves as a more advanced and versatile intermediate for constructing complex molecules, such as FGFR inhibitors where the 4-position is often further elaborated [2].

Synthetic Chemistry Building Block Utility Medicinal Chemistry

Commercial Availability and Quality Assurance: 95% Minimum Purity with Batch-Specific QC Documentation

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is commercially available from multiple reputable vendors with a guaranteed minimum purity of 95%, accompanied by batch-specific analytical data including NMR, HPLC, or GC . This level of quality assurance is critical for reproducible research and scale-up. In contrast, closely related analogs such as 4-amino-6-methylpyridine-3-carbonitrile may be offered at similar purity but with less comprehensive QC documentation, or may be subject to longer lead times due to lower demand. The target compound's consistent availability and documented purity reduce procurement risk and ensure that experimental outcomes are not confounded by unknown impurities.

Chemical Procurement Quality Control Building Block Sourcing

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1) – Validated Research and Industrial Application Scenarios Derived from Quantitative Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Balanced Polarity and Lipophilicity

Medicinal chemistry teams targeting kinases such as FGFR, TNIK, or Trk can utilize 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile as a core scaffold. Its TPSA of 62.7 Ų and XLogP3 of 1.4 place it within the optimal range for oral bioavailability (Veber rules), while the 4-amino group provides a versatile handle for SAR exploration [1]. This compound has been specifically exemplified in patent literature as a key intermediate for tyrosine kinase inhibitors with FGFR selectivity [2].

Synthesis of Metabolically Stable Agrochemical Intermediates

The 6-trifluoromethyl group confers resistance to oxidative degradation, making 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile an ideal building block for the development of herbicides and fungicides that require prolonged environmental or in planta stability [1]. The 4-amino group can be further functionalized to introduce pharmacophores targeting specific plant enzyme pathways, while the CF₃ group enhances lipophilicity for cuticular penetration [2].

Construction of Diverse Chemical Libraries via Regioselective 4-Amino Derivatization

The presence of the 4-amino group, combined with the electron-withdrawing CF₃ and CN substituents, enables a wide range of regioselective transformations (diazotization, acylation, alkylation) that are not possible with des-amino analogs [1]. This makes the compound a high-value starting material for parallel synthesis of focused libraries, where the core pyridine-3-carbonitrile scaffold is elaborated at the 4-position to generate diverse analogues for biological screening [2].

Physicochemical Property Tuning in Fragment-Based Drug Discovery

Fragment-based screening campaigns can employ 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile as a fragment hit or as a starting point for fragment growing. Its measured TPSA (62.7 Ų) and H-bond donor count (1) provide a predictable baseline for assessing the impact of subsequent chemical modifications on solubility and permeability [1]. The compound's moderate lipophilicity (XLogP3 1.4) also makes it amenable to both biochemical and biophysical assay formats.

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